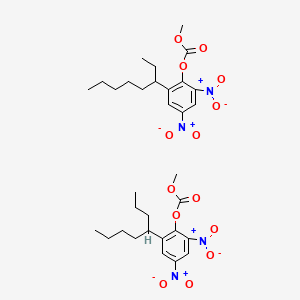
Dinocton-O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinocton-O is a synthetic compound with the chemical formula C₃₂H₄₄N₄O₁₄ and a molecular weight of 708.72 g/mol . It is a mixture of 4,6-dinitro-2-(3-octyl)phenyl methyl carbonate and 4,6-dinitro-2-(4-octyl)phenyl methyl carbonate . This compound has been used as a fungicide and acaricide, primarily to control fungal diseases such as powdery mildew .
Vorbereitungsmethoden
The synthesis of Dinocton-O involves the reaction of 4,6-dinitro-2-(3-octyl)phenol and 4,6-dinitro-2-(4-octyl)phenol with methyl chloroformate under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Dinocton-O undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amino derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dinocton-O has been studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroaromatic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro groups.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Used as a fungicide and acaricide in agriculture to control fungal diseases and pests.
Wirkmechanismus
Dinocton-O exerts its effects primarily through the inhibition of oxidative phosphorylation in fungi and mites . It disrupts the proton gradient across the mitochondrial membrane, leading to a loss of ATP production and cell death . The molecular targets include enzymes involved in the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Dinocton-O is similar to other dinitrophenol compounds, such as 2,4-dinitrophenol and 4,6-dinitro-2-sec-butylphenol . this compound is unique due to its specific octyl substituents, which enhance its lipophilicity and biological activity . The similar compounds include:
- 2,4-Dinitrophenol
- 4,6-Dinitro-2-sec-butylphenol
- 4,6-Dinitro-2-isopropylphenol
Eigenschaften
CAS-Nummer |
8069-76-9 |
|---|---|
Molekularformel |
C32H44N4O14 |
Molekulargewicht |
708.7 g/mol |
IUPAC-Name |
(2,4-dinitro-6-octan-3-ylphenyl) methyl carbonate;(2,4-dinitro-6-octan-4-ylphenyl) methyl carbonate |
InChI |
InChI=1S/2C16H22N2O7/c1-4-6-7-8-11(5-2)13-9-12(17(20)21)10-14(18(22)23)15(13)25-16(19)24-3;1-4-6-8-11(7-5-2)13-9-12(17(20)21)10-14(18(22)23)15(13)25-16(19)24-3/h2*9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
BTYIGYHTCNTYTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC.CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


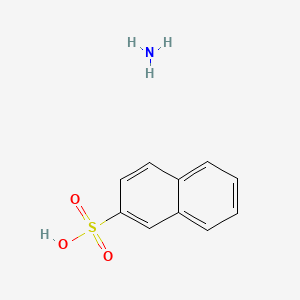
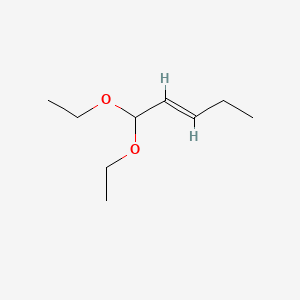

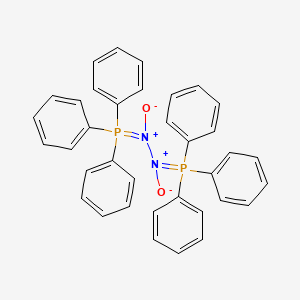

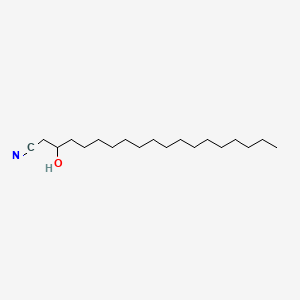

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
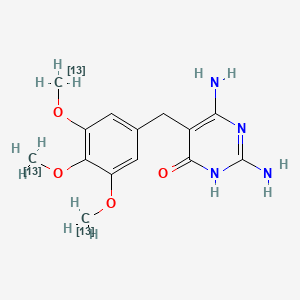
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
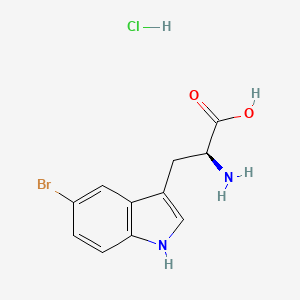
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
